

Methyl 2,3-difluorobenzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Methyl 2,3-difluorobenzoate**

Cat. No.: **B095583**

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CAS Number: 18355-74-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **Methyl 2,3-difluorobenzoate**. This fluorinated aromatic ester is a valuable building block in medicinal chemistry and materials science, noted for its role in the synthesis of advanced pharmaceutical intermediates.

Core Chemical and Physical Data

Methyl 2,3-difluorobenzoate is a clear, colorless liquid at room temperature. Its key properties are summarized in the table below for easy reference.

| Property | Value | Source |
|-------------------|---|---------------------|
| CAS Number | 18355-74-3 | [1] |
| Molecular Formula | C ₈ H ₆ F ₂ O ₂ | [1] |
| Molecular Weight | 172.13 g/mol | [1] |
| Boiling Point | 214.8 ± 30.0 °C (Predicted) | [1] |
| Density | 1.268 ± 0.06 g/cm ³ (Predicted) | [2] |
| Solubility | Very slightly soluble (0.5 g/L) at 25 °C (Calculated) | [2] |
| Physical Form | Liquid | [3] |
| Color | Clear, colourless | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of **Methyl 2,3-difluorobenzoate** is the Fischer esterification of 2,3-difluorobenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. This reaction is a well-established and efficient method for producing benzoate esters.

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative example of the Fischer esterification process and can be adapted for the synthesis of **Methyl 2,3-difluorobenzoate**.

Materials:

- 2,3-difluorobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Dichloromethane

- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a round-bottomed flask, combine 2,3-difluorobenzoic acid and an excess of methanol. To this mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel containing water. Extract the aqueous layer with dichloromethane.
- Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by water, and finally with a saturated sodium chloride solution.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.
- Purification: The crude **Methyl 2,3-difluorobenzoate** can be further purified by distillation to yield the final product.

Applications in Drug Discovery

Methyl 2,3-difluorobenzoate is a key intermediate in the synthesis of complex organic molecules for pharmaceutical applications. A notable use is in the preparation of Tricyclic Carboxamides, which have been investigated as Hepatitis B core protein modulators[1][3]. The fluorine atoms on the benzene ring can enhance the metabolic stability and binding affinity of the final drug candidates.

Spectroscopic Data (Predicted)

While experimental spectra for **Methyl 2,3-difluorobenzoate** are not readily available, the expected spectroscopic characteristics can be predicted based on the analysis of analogous compounds such as methyl benzoate and other fluorinated derivatives.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons ($-\text{OCH}_3$) at approximately 3.9 ppm. The aromatic region will display complex multiplets for the three aromatic protons, influenced by fluorine-proton coupling.
- ^{13}C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon at around 52 ppm and a carbonyl carbon signal in the range of 164-167 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.
- IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the C=O stretch of the ester group around $1720\text{-}1740\text{ cm}^{-1}$. Aromatic C-H stretching vibrations are expected above 3000 cm^{-1} , while C-H stretches of the methyl group will be just below 3000 cm^{-1} . The C-F stretching vibrations will likely appear in the fingerprint region, typically between 1100 and 1300 cm^{-1} .
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at $\text{m/z} = 172$. Common fragmentation patterns would include the loss of the methoxy group ($-\text{OCH}_3$) to give a fragment at $\text{m/z} = 141$, and the loss of the carbomethoxy group ($-\text{COOCH}_3$) resulting in a fragment at $\text{m/z} = 113$.

Safety Information

Methyl 2,3-difluorobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

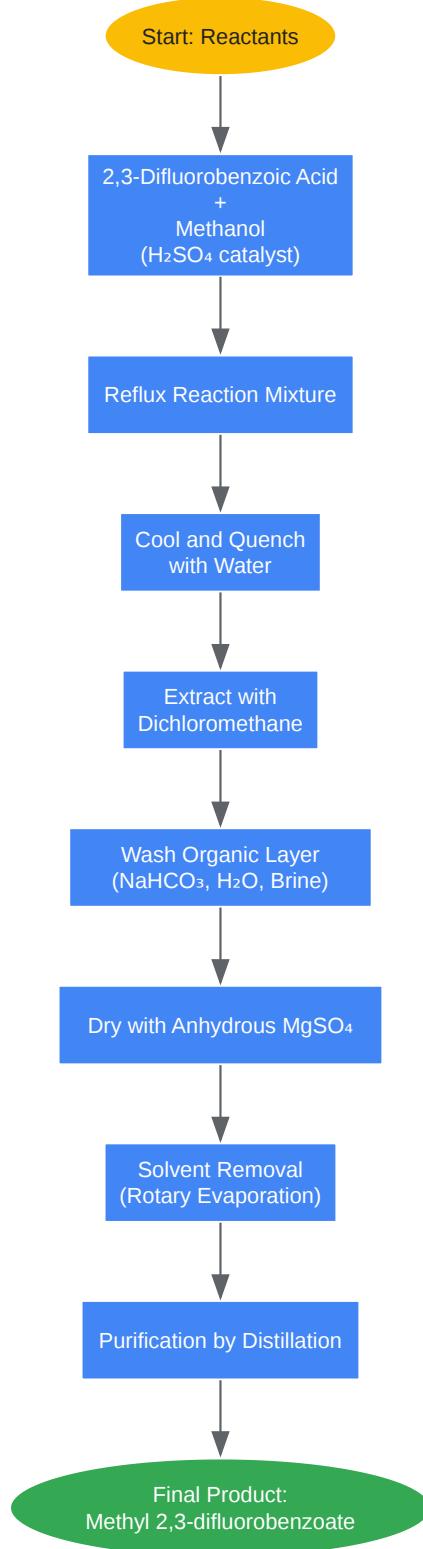
Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.

Visualizing the Synthesis

The following diagrams illustrate the chemical structure of **Methyl 2,3-difluorobenzoate** and the workflow for its synthesis via Fischer esterification.

Caption: Chemical structure of **Methyl 2,3-difluorobenzoate**.

Fischer Esterification Workflow

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Caption: Synthesis workflow for **Methyl 2,3-difluorobenzoate**.

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References

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